1-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenyl group, a cyclohexenyl group, a pyridinyl group, and a triazole ring
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.
Attachment of the cyclohexenyl group: This can be done through a Heck reaction or similar coupling reaction.
Incorporation of the pyridinyl group: This step may involve a Suzuki coupling or other palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents or functional groups, leading to variations in chemical properties and applications.
This compound: This compound may have different stereochemistry or isomeric forms, resulting in distinct biological activities and mechanisms of action.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c23-18-8-10-19(11-9-18)28-21(17-7-4-13-24-15-17)20(26-27-28)22(29)25-14-12-16-5-2-1-3-6-16/h4-5,7-11,13,15H,1-3,6,12,14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWJPOZRJKQHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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